8-Iodoindolizine

Description

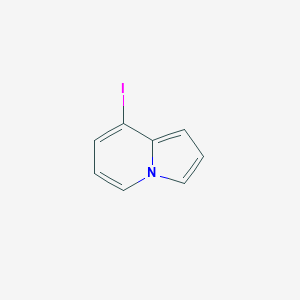

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6IN |

|---|---|

Molecular Weight |

243.04 g/mol |

IUPAC Name |

8-iodoindolizine |

InChI |

InChI=1S/C8H6IN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H |

InChI Key |

UPHPLDITAWMUDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=CC=C(C2=C1)I |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 8 Iodoindolizine

Electrophilic Aromatic Substitution on 8-Iodoindolizine (Investigation of Directing Effects)

Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. makingmolecules.com The substituent already present on the ring directs the position of the incoming electrophile. organicchemistrytutor.comlibretexts.orglibretexts.org Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. makingmolecules.comorganicchemistrytutor.com

Cycloaddition Reactions Involving the this compound Scaffold (e.g., [8+2] Cycloadditions)

The indolizine (B1195054) core, a 10π-electron aromatic system, exhibits a unique reactivity profile in cycloaddition reactions. It can act as an 8π component in [8+2] cycloadditions with electron-deficient dienophiles, a reaction class that provides a powerful method for constructing polycyclic nitrogen-containing frameworks, specifically cycl[3.2.2]azines. nih.govmdpi.com This reactivity stems from the tetraene-like character of the bicyclic indolizine scaffold. mdpi.com

The reaction is typically performed with acetylenic or ethylenic dipolarophiles. beilstein-journals.org While the parent indolizine and its derivatives substituted at various positions have been studied, the presence of an iodo group at the C-8 position is expected to modulate the reactivity. The iodine atom, being electron-withdrawing through induction, can influence the electron density of the π-system, potentially affecting the rate and regioselectivity of the cycloaddition. However, indolizines are generally considered π-excessive heterocycles, which facilitates their participation in such reactions. mdpi.com

The mechanism of the [8+2] cycloaddition is a subject of ongoing investigation and is considered a rare example of such a process. mdpi.com Theoretical studies and experimental observations suggest that the reaction can proceed through either a concerted, one-step pathway or a stepwise mechanism involving zwitterionic or even biradical intermediates. nih.govmdpi.com The exact pathway is often dependent on the specific substrates and reaction conditions employed. For instance, the reaction of indolizines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a classic example that leads to the formation of cyclazine derivatives.

| Reactant 1 | Reactant 2 (Dienophile) | Reaction Type | Product Class | Reference(s) |

| Indolizine Scaffold | Electron-deficient Alkyne (e.g., DMAD) | [8+2] Cycloaddition | Cycl[3.2.2]azine | mdpi.com |

| Indolizine Scaffold | Electron-deficient Alkene | [8+2] Cycloaddition | Tetrahydrocyclazine | mdpi.com |

| Tropone (Triene) | Diene | [6+4] Cycloaddition | Ten-membered ring | fiveable.me |

| Tetraene | Alkene | [8+2] Cycloaddition | Ten-membered ring | fiveable.me |

This table summarizes general cycloaddition reactions involving π-systems relevant to the indolizine core.

Radical Reactions and Transformations of this compound

The carbon-iodine bond in this compound is relatively weak, making it a suitable precursor for the generation of aryl radicals under various conditions, such as photolysis, radical initiators, or single-electron transfer (SET) processes. acs.org These indolizinyl radicals can subsequently participate in a range of transformations, including intramolecular cyclizations and intermolecular additions.

For instance, iodine-atom-transfer radical cyclization is a known method for synthesizing heterocyclic compounds. mdpi.com An indolizin-8-yl radical, generated from this compound, could potentially be trapped by a suitably positioned alkene or alkyne within the same molecule to form new fused-ring systems. Furthermore, recent advancements have highlighted the use of hypervalent iodine(III) reagents, which can be generated from iodoarenes, in radical chemistry. acs.org These reagents can act as single electron oxidants to generate carbon and heteroatom radicals.

Another emerging area is the involvement of radical intermediates in radical-polar crossover (RPC) mechanisms. chemrxiv.org In such a process, an iodine radical, potentially liberated from this compound, could initiate a cascade leading to the formation of complex nitrogen heterocycles. While specific examples commencing with this compound are not extensively documented, the principles established for other iodo-substituted heterocycles provide a clear blueprint for its potential reactivity in the radical domain. mdpi.comchemrxiv.org

| Radical Precursor | Method of Generation | Subsequent Reaction | Product Type | Reference(s) |

| Alkyl Iodide | Photoredox Catalysis (SET) | 5-exo cyclization | (Iodomethylene)cyclopentane | mdpi.com |

| N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamide | BEt₃/O₂ | 6-exo cyclization | Iodine substituted δ-lactam | mdpi.com |

| Vinyl Azide + CF₃-Source | Radical Initiator | Radical addition/N₂ fragmentation/Homolytic Aromatic Substitution | Perfluoroalkylated N-heterocycle | acs.org |

This table illustrates examples of radical reactions initiated from organic iodides.

Functional Group Interconversions of the Iodo Moiety

The iodo group at the C-8 position is an exceptionally versatile handle for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond compared to other C-halogen bonds allows these reactions to proceed under relatively mild conditions. wikipedia.org This enables the introduction of a wide variety of substituents, including alkyl, alkenyl, aryl, alkynyl, and amino groups, onto the indolizine core.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. gold-chemistry.org The Sonogashira reaction of this compound with various terminal acetylenes, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield 8-alkynylindolizine derivatives. beilstein-journals.orgresearchgate.net Research on the closely related 5-iodoindolizines has demonstrated the feasibility of this transformation, producing the corresponding 5-ethynylindolizines in high yields. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org Reacting this compound with an aryl or vinyl boronic acid under palladium catalysis and basic conditions would produce 8-aryl or 8-vinylindolizine derivatives. researchgate.netnih.gov The possibility of performing Suzuki cross-coupling on iodoindolizines has been noted as a viable synthetic strategy. researchgate.net

Heck-Mizoroki Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comnih.gov this compound can be coupled with various alkenes (e.g., styrenes, acrylates) in the presence of a palladium catalyst and a base to afford 8-alkenylindolizine products. The reaction typically proceeds with high regioselectivity. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgresearchgate.net It allows for the conversion of this compound into a range of 8-aminoindolizine derivatives by coupling with primary or secondary amines, anilines, or even amides. wuxiapptec.comnih.gov The choice of ligand on the palladium catalyst is crucial for achieving high yields and broad substrate scope. libretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Product Type | Catalyst/Reagents | Reference(s) |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | 8-Alkynylindolizine | Pd catalyst, Cu(I) co-catalyst, Base | gold-chemistry.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | C(sp²)-C(sp²) | 8-Aryl/Vinylindolizine | Pd catalyst, Base | libretexts.orgresearchgate.net |

| Heck-Mizoroki Coupling | Alkene | C(sp²)-C(sp²) | 8-Alkenylindolizine | Pd catalyst, Base | mdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | Amine/Amide | C(sp²)-N | 8-Aminoindolizine | Pd catalyst, Base, Ligand | libretexts.orgwuxiapptec.com |

This table summarizes key cross-coupling reactions applicable to this compound.

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

For [8+2] cycloadditions , as previously mentioned, the mechanism can be either concerted or stepwise. mdpi.com Mechanistic studies often employ computational methods (DFT calculations) and analysis of reaction kinetics and intermediates to distinguish between these pathways. researchgate.net The presence of the iodo-substituent could favor one pathway over the other by influencing the stability of potential zwitterionic intermediates.

The mechanisms of palladium-catalyzed cross-coupling reactions are generally well-understood and proceed through a common catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step, and the reactivity order is typically Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com

Transmetalation (for Suzuki) or Related Steps: In the Suzuki reaction, the organoboron compound reacts with the Pd(II) complex, transferring the organic group to the palladium and replacing the halide. In the Heck reaction, the alkene coordinates to the palladium center, followed by migratory insertion. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and deprotonation by a base facilitates the formation of a palladium-amido complex. researchgate.net

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. wuxiapptec.com

The characterization of key intermediates, such as the oxidative addition product, is a significant focus of mechanistic studies. For example, in the formation of indolizines via ruthenium-catalyzed reactions, ruthenium vinyl and carbene intermediates have been isolated and structurally characterized, providing direct insight into the reaction pathway. acs.org Similar detailed studies for the reactions of this compound would further elucidate its rich and varied chemistry.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 8 Iodoindolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. For 8-Iodoindolizine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their electronic environment, and their spatial relationship to neighboring protons through spin-spin coupling. The indolizine (B1195054) ring system has a unique electronic distribution, which influences the chemical shifts (δ) of its protons.

The protons on the six-membered ring (H-5, H-6, and H-7) typically appear at lower field (downfield) compared to those on the five-membered ring (H-1, H-2, and H-3) due to the influence of the bicyclic aromatic system and the bridgehead nitrogen. The H-5 proton is particularly deshielded because of its proximity to the nitrogen atom. The introduction of an iodine atom at the C-8 position is expected to have a minor influence on the chemical shifts of distant protons but will primarily affect the adjacent H-7.

Analysis of the coupling constants (J) is crucial for determining the connectivity. The protons on the six-membered ring form a distinct spin system. For example, H-5 typically appears as a doublet, coupling to H-6, while H-7 would also be a doublet, coupling to H-6. The H-6 proton would consequently appear as a triplet or a doublet of doublets, depending on the relative magnitudes of its coupling to H-5 and H-7. libretexts.org Three-bond coupling constants (³J) between adjacent protons on sp²-hybridized carbons are typically in the range of 6-8 Hz. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts and coupling constants are based on data from analogous indolizine derivatives. Actual values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~6.8-7.0 | d | ³J(H1,H2) ≈ 4.0 |

| H-2 | ~6.5-6.7 | dd | ³J(H2,H1) ≈ 4.0, ³J(H2,H3) ≈ 2.5 |

| H-3 | ~7.1-7.3 | d | ³J(H3,H2) ≈ 2.5 |

| H-5 | ~7.9-8.1 | d | ³J(H5,H6) ≈ 7.0 |

| H-6 | ~6.6-6.8 | t | ³J(H6,H5) ≈ 7.0, ³J(H6,H7) ≈ 7.0 |

| H-7 | ~7.4-7.6 | d | ³J(H7,H6) ≈ 7.0 |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In this compound, eight distinct signals are expected, corresponding to the eight carbons of the indolizine core. The chemical shifts are influenced by hybridization and the electronic environment.

The most significant feature in the ¹³C NMR spectrum of this compound would be the signal for C-8. Carbon atoms directly bonded to iodine experience a strong shielding effect (the "heavy atom effect"), causing their signals to appear at a significantly higher field (lower ppm value) than would otherwise be expected. This provides a key diagnostic marker for the position of the iodine substituent. The bridgehead carbon, C-8a, and the carbon adjacent to the nitrogen, C-5, are typically observed at low field.

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts are based on general values for indolizines and known substituent effects.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~115-118 |

| C-2 | ~110-113 |

| C-3 | ~120-123 |

| C-5 | ~125-128 |

| C-6 | ~112-115 |

| C-7 | ~118-121 |

| C-8 | ~85-95 (Shielded by Iodine) |

| C-8a | ~130-135 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the molecular puzzle and confirming the precise substitution pattern. github.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between H-1/H-2, H-2/H-3, H-5/H-6, and H-6/H-7, confirming the proton connectivity within the five- and six-membered rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu It allows for the definitive assignment of the protonated carbons (C-1, C-2, C-3, C-5, C-6, C-7) by linking the already assigned proton signals to their corresponding carbon signals.

A correlation from H-7 to the shielded carbon signal assigned to C-8.

Correlations from both H-5 and H-7 to the quaternary carbon C-8a.

Correlations from H-1 and H-3 to the quaternary carbon C-3a (if applicable, though often C-8a is used as the key bridgehead).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are coupled through bonds. mdpi.com In the context of this compound, NOESY can confirm spatial proximities, such as between H-7 and H-1, which helps to solidify the assignment and confirm the regiochemistry of the substituent. ua.es

Techniques such as ¹²⁹Xe NMR are highly specialized and are used for probing voids and surfaces in materials or for biosensing applications with xenon-containing cages. This methodology is not applicable to the routine structural elucidation of a small organic molecule like this compound. The standard suite of ¹H, ¹³C, and 2D NMR experiments provides all the necessary information.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a new or unknown compound. oregonstate.edu Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS measures the mass with extremely high accuracy (typically to four or more decimal places). rsc.orgcardiff.ac.uk This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. For this compound, HRMS would confirm the elemental composition of C₈H₆IN.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆IN |

| Calculated Exact Mass [M]⁺ | 242.9545 |

| Observed Exact Mass [M]⁺ | 242.9544 rsc.orgcardiff.ac.uk |

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. gbiosciences.com When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is reproducible and provides valuable clues about the molecule's structure. gbiosciences.comacdlabs.com

For indolizine derivatives, fragmentation can occur through various pathways, including sigma bond cleavage and radical site-initiated cleavage. gbiosciences.com In the case of this compound, key fragmentation would involve the loss of the iodine atom and cleavage of the heterocyclic rings. The stability of the resulting fragment ions dictates the major peaks observed in the mass spectrum. acdlabs.comraco.cat The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structural connectivity. acdlabs.com

Ionization Techniques (EI, ESI, MALDI, CI)

The choice of ionization technique in mass spectrometry is crucial and depends on the properties of the analyte. fiveable.me Ionization methods are broadly categorized as "hard" or "soft". acdlabs.com

Electron Ionization (EI) is a hard ionization technique that bombards the sample with high-energy electrons, leading to extensive fragmentation. acdlabs.comemory.edu While this provides detailed structural information, the molecular ion peak may be weak or absent for some molecules. acdlabs.commiamioh.edu

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and large biomolecules. bitesizebio.comnumberanalytics.com It produces ions with minimal fragmentation, making it easier to determine the molecular weight. emory.edu ESI is highly compatible with liquid chromatography (LC), allowing for the analysis of complex mixtures. emory.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method well-suited for large, non-volatile molecules like proteins and polymers. fiveable.menumberanalytics.com The sample is co-crystallized with a matrix that absorbs laser energy, facilitating gentle ionization of the analyte. bitesizebio.com MALDI typically produces singly charged ions. emory.edu

Chemical Ionization (CI) is a softer technique than EI that uses a reagent gas to ionize the analyte through ion-molecule reactions. bitesizebio.com This method results in less fragmentation and often enhances the abundance of the molecular ion peak, which can be beneficial for confirming the molecular weight. acdlabs.com

The selection of the appropriate ionization technique is critical for obtaining a meaningful mass spectrum of this compound, balancing the need for molecular ion identification with the structural information gained from fragmentation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. nanografi.com These two techniques are complementary, as their selection rules differ. edinst.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. gatewayanalytical.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com IR spectroscopy is particularly sensitive to polar functional groups. nanografi.comgatewayanalytical.com The IR spectrum of this compound would be expected to show characteristic bands for the C-H, C-N, and C-C stretching and bending vibrations within the indolizine ring system. The presence of the iodine substituent would also influence the vibrational frequencies.

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. gatewayanalytical.com A vibration is Raman active if it leads to a change in the molecule's polarizability. edinst.com Raman spectroscopy is often more effective for studying nonpolar bonds. nanografi.com

Together, IR and Raman spectroscopy offer a comprehensive picture of the functional groups present in this compound. edinst.com

| Spectroscopic Technique | Principle | Information Obtained |

| Infrared (IR) Spectroscopy | Measures absorption of IR light, exciting molecular vibrations. gatewayanalytical.com | Identifies functional groups based on characteristic absorption frequencies. nanografi.com Sensitive to polar bonds. gatewayanalytical.com |

| Raman Spectroscopy | Measures inelastic scattering of light, probing molecular vibrations. gatewayanalytical.com | Provides a molecular fingerprint, complementary to IR. edinst.com Sensitive to nonpolar bonds. nanografi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems. libretexts.org

The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. azooptics.com The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values provide insights into the electronic structure of the molecule. upi.edu The indolizine ring system, being an aromatic 10π-electron system, exhibits characteristic UV absorption. osi.lv The presence of substituents, such as the iodine atom at the 8-position, can cause shifts in the absorption maxima.

The electronic transitions observed in UV-Vis spectroscopy are typically π → π* and n → π* transitions. azooptics.comupi.edu The extent of conjugation in a molecule influences the energy gap between these orbitals; greater conjugation generally leads to absorption at longer wavelengths. libretexts.org Analysis of the UV-Vis spectrum of this compound can therefore confirm the presence of the conjugated indolizine core and provide information about its electronic properties. mdpi.com

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the compound. libretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms, bond lengths, and bond angles can be determined. nih.gov

Computational and Theoretical Investigations of 8 Iodoindolizine

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical character and reactivity. Analysis of 8-iodoindolizine's electronic framework reveals the influence of the iodine substituent on the inherent properties of the parent indolizine (B1195054) core.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. numberanalytics.comwikipedia.orgossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. numberanalytics.com In the indolizine system, the HOMO is generally characterized by significant electron density on the five-membered pyrrole-like ring, particularly at the C1 and C3 positions, making these sites susceptible to electrophilic attack. chim.it The introduction of an iodine atom at the C8 position on the six-membered ring is expected to modulate the energies and distributions of these frontier orbitals. Iodine can exert both a weakly electron-withdrawing inductive effect and a weak electron-donating resonance effect. Computational models would likely show that the HOMO energy of this compound is slightly lowered compared to unsubstituted indolizine, while the LUMO energy might also be perturbed. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular reactivity and stability. numberanalytics.com

Charge Distribution: The distribution of electron density across the this compound molecule can be quantified through population analysis methods, such as Mulliken charge analysis. wikipedia.org These calculations typically show that the nitrogen atom in the indolizine ring is a site of negative charge. The carbon atoms of the five-membered ring generally bear a greater negative charge than those in the six-membered ring, consistent with the system's character as a π-excessive heterocycle. chim.it The iodine atom at C8 would induce a dipole, with the C8 carbon becoming more electropositive and the iodine atom bearing a partial negative charge, although polarization effects can be complex.

Below is a hypothetical table of calculated Mulliken atomic charges for this compound, based on general principles of electronic effects in such systems.

| Atom | Predicted Charge (a.u.) |

|---|---|

| N4 | -0.450 |

| C1 | -0.250 |

| C2 | -0.150 |

| C3 | -0.280 |

| C5 | -0.100 |

| C6 | -0.050 |

| C7 | -0.080 |

| C8 | +0.120 |

| I | -0.090 |

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., Predicted NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods are invaluable for predicting spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. researchgate.netfaccts.de

Predicted NMR Chemical Shifts: The calculation of nuclear magnetic shielding tensors allows for the prediction of NMR chemical shifts (δ). faccts.deunits.it For this compound, theoretical calculations would predict the ¹H and ¹³C NMR spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus. libretexts.org The heavy iodine atom is known to exert a significant anisotropic effect and a "heavy atom effect" which influences the chemical shifts of nearby nuclei. modgraph.co.uk Specifically, the proton at C7 would be expected to show a notable downfield shift due to its proximity to the iodine substituent. Other protons on the six-membered ring would also be affected, albeit to a lesser extent. The chemical shifts for the protons on the five-membered ring are predicted to be less perturbed compared to the parent indolizine.

The following table presents a set of predicted ¹H NMR chemical shifts for this compound in a typical solvent like CDCl₃, derived from theoretical principles.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H1 | ~7.10 |

| H2 | ~6.80 |

| H3 | ~7.40 |

| H5 | ~7.95 |

| H6 | ~6.90 |

| H7 | ~7.85 |

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. For this compound, the calculated spectrum would show characteristic peaks for the aromatic C-H stretching, C=C and C=N stretching modes of the heterocyclic rings, and C-H bending vibrations. A key feature would be the C8-I stretching vibration, which is expected to appear at a low frequency (typically in the range of 500-600 cm⁻¹) due to the large mass of the iodine atom.

Aromaticity Assessment and Resonance Energy Calculations

Indolizine is recognized as a 10π-electron aromatic system, an isomer of the more common indole (B1671886). chim.ittandfonline.com Its aromaticity can be assessed computationally using various indices.

Aromaticity Indices: Methods such as Nucleus-Independent Chemical Shift (NICS) are commonly used to evaluate the aromatic character of cyclic systems. chemrxiv.orgacs.orgresearchgate.net NICS calculations involve placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value is indicative of aromaticity. For this compound, NICS calculations would likely confirm the aromatic nature of both the five-membered and six-membered rings, with values comparable to those of other substituted indolizines. The iodine substituent is not expected to fundamentally disrupt the π-electron delocalization that confers aromaticity. ubbcluj.ro

Reaction Mechanism Studies (e.g., Transition State Geometries, Energy Barriers)

Theoretical chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms of chemical transformations. mdpi.com For this compound, a common reaction type for the parent system is [8π+2π] cycloaddition. researchgate.netwikipedia.org

Transition State Geometries: In a cycloaddition reaction, reactant molecules pass through a high-energy transition state (TS) on their way to forming the product. core.ac.uk Computational modeling can determine the precise three-dimensional geometry of this TS. For the reaction of this compound with a dienophile (e.g., an alkyne), the TS would show partially formed bonds between the indolizine ring and the incoming molecule. The presence of the bulky iodine atom at C8 would sterically influence the approach of the dienophile, potentially favoring a specific regio- and stereochemical outcome.

Energy Barriers: The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡). mdpi.com This barrier determines the rate of the reaction. wikipedia.org Quantum chemical calculations can compute this barrier, offering a quantitative prediction of the reaction's feasibility. For this compound, the electronic effects of the iodine substituent would modulate the energy of the frontier orbitals involved in the cycloaddition, thereby affecting the height of the energy barrier compared to the unsubstituted indolizine.

Structure-Reactivity Relationship Modelling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate molecular structure with chemical reactivity or biological activity. tandfonline.comdergipark.org.trnih.gov

Developing a QSRR model for a series of substituted indolizines, including the 8-iodo derivative, would involve calculating a set of molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., van der Waals volume), or thermodynamic in nature. By correlating these descriptors with experimentally measured reaction rates, a predictive model can be built. dergipark.org.tr For this compound, the model would capture how the specific electronic and steric properties conferred by the iodine atom at position 8 influence its reactivity profile within the broader class of indolizine compounds. Such models are crucial in rational drug design and catalyst development. tandfonline.com

Solvation Effects on Molecular and Electronic Properties

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. uw.edu.pl Computational models can simulate these effects, providing a more realistic picture of molecular behavior in solution.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used. wikipedia.orgpyscf.orgq-chem.comq-chem.com These models treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. For this compound, calculations including a polar solvent would show a stabilization of charge-separated resonance structures. This can lead to changes in:

Molecular Geometry: Minor adjustments in bond lengths and angles.

Electronic Properties: Shifts in the HOMO and LUMO energy levels and changes in the dipole moment.

Spectroscopic Parameters: Alterations in calculated NMR chemical shifts and vibrational frequencies.

Reactivity: Stabilization or destabilization of transition states, leading to different reaction rates and sometimes even different reaction pathways compared to the gas phase. scispace.com

Studies on the parent indolizine have shown that solvent polarity can induce significant electron redistribution, which would also be expected for this compound. uw.edu.pl

Emerging Research Directions and Broader Academic Implications of 8 Iodoindolizine Chemistry

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of indolizine (B1195054) derivatives to enhance efficiency and minimize environmental impact. ijettjournal.org Traditional methods for indolizine synthesis often require harsh conditions, prolonged reaction times, and the use of expensive or hazardous materials like heavy metal catalysts and toxic solvents. ijettjournal.org In contrast, green chemistry approaches focus on the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient techniques such as microwave irradiation and ultrasonication. scispace.commdpi.com

Recent advancements have highlighted the potential of one-pot multicomponent reactions (MCRs) as a sustainable strategy for constructing the indolizine core. mdpi.comacsgcipr.org These reactions, which combine three or more reactants in a single step, are highly atom-economical and often proceed under mild conditions. acsgcipr.org For instance, a copper-catalyzed reaction of pyridine (B92270), acetophenone, and nitroolefin has been developed for the synthesis of indolizine derivatives in high yields under solvent-free conditions. mdpi.com This method not only forms C-N and C-C bonds with high stereoselectivity but also demonstrates excellent functional group tolerance. mdpi.com

Furthermore, the use of water as a solvent represents a significant step towards greener synthetic protocols. rsc.org Hetero-cycloisomerization reactions of propargylic alcohol derivatives to form indolizines have been shown to proceed in water alone, eliminating the need for metal catalysts and organic solvents. rsc.org Biocatalysis, employing enzymes like lipase (B570770) A and B from Candida antarctica, has also emerged as a powerful tool for the one-pot synthesis of indolizines in aqueous media, offering high yields and selectivity. mdpi.com The application of ultrasound irradiation in these biocatalyzed reactions can further shorten reaction times and improve the purity of the final products. mdpi.com

These sustainable and green synthetic protocols not only provide more environmentally friendly routes to indolizine derivatives but also offer advantages in terms of cost-effectiveness and operational simplicity, paving the way for their broader application in various fields. ijettjournal.orgfau.eursc.org

Exploration of C-H Functionalization at Remote Positions Directed by C8-Iodine

The C8-iodo group on the indolizine ring can serve as a directing group, facilitating the selective functionalization of otherwise unreactive C-H bonds at remote positions. This strategy is a powerful tool for the late-stage modification of complex molecules, allowing for the introduction of various functional groups with high precision. ua.es While direct C-H functionalization of the indolizine core has been extensively studied, the use of a C8-iodo substituent to control regioselectivity at distant sites is a more recent and promising area of research.

Studies have shown that the electronic properties of substituents on the indolizine ring can influence the regioselectivity of C-H activation. For instance, in the context of C-H borylation, electron-withdrawing groups can activate specific C-H bonds. worktribe.com The C8-iodo group, through its electronic and steric influence, could potentially direct metal catalysts to specific remote C-H bonds, enabling a range of transformations.

While specific examples of C8-iodine directed remote C-H functionalization are still emerging, the broader field of directed C-H activation provides a strong precedent for this approach. For example, 8-aminoquinolines are well-known directing groups for the functionalization of their C5 and C7 positions. rsc.org By analogy, the C8-iodoindolizine scaffold presents an exciting platform for developing novel catalytic systems that can achieve remote C-H functionalization, thereby expanding the synthetic toolkit for creating diverse and complex indolizine-based molecules. bohrium.com

Utilization of this compound as a Precursor for Novel Indolizine-Based Materials (e.g., Optoelectronic Materials)

Indolizine derivatives are recognized for their unique optical and electronic properties, making them attractive candidates for the development of advanced materials. scispace.comontosight.ai The this compound scaffold serves as a versatile precursor for creating novel indolizine-based materials with tailored functionalities, particularly in the field of optoelectronics. alfa-chemistry.comossila.commdpi.com The carbon-iodine bond at the C8 position is amenable to various cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. acs.orgresearchgate.net This modularity enables the fine-tuning of the electronic and photophysical properties of the resulting materials.

Recent research has focused on developing indolizine-based luminogens with aggregation-induced emission (AIE) characteristics. acs.org These materials are weakly emissive in solution but become highly fluorescent in the aggregated or solid state. By modifying the substituents on the indolizine core, the emission color can be tuned across the visible spectrum. acs.org For example, indolizine-based AIEgens have been synthesized with tunable emission from cyan to deep red. acs.org This property is highly desirable for applications in organic light-emitting diodes (OLEDs), bioimaging, and sensing. alfa-chemistry.comacs.org

The development of indolizine-fused fluorophores is another promising area. rsc.org For instance, pyrazino[2,3-b:5,6-b′]diindolizine, a pentacyclic heterocycle synthesized from pyridine and 1,4-diacetyl-2,5-diketopiperazine, exhibits a high-lying highest occupied molecular orbital (HOMO), suggesting its potential as an electron-donating material in organic electronic devices. rsc.org The ability to introduce various functional groups onto the this compound precursor allows for the systematic investigation of structure-property relationships, guiding the rational design of new materials with optimized performance for specific optoelectronic applications. acs.orguv.es

Tandem and Multicomponent Reactions Featuring this compound

Tandem and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single operation. acsgcipr.orgvander-lingen.nl The incorporation of this compound into such reaction cascades allows for the rapid construction of diverse and densely functionalized indolizine-based scaffolds.

A key advantage of using this compound in MCRs is the potential to combine the formation of the indolizine core with subsequent functionalization at the C8-position in a one-pot process. While specific examples detailing the use of pre-formed this compound in MCRs are not extensively documented, the principles of MCRs can be applied to its synthesis. For instance, a one-pot, three-component cascade reaction between a pyridine, an α-acylmethylbromide, and maleic anhydride (B1165640) has been developed to produce 1-bromoindolizines. researchgate.net A similar strategy could conceivably be adapted to introduce an iodine atom at the C8 position by starting with an appropriately substituted pyridine.

Furthermore, tandem reactions involving an initial C-H functionalization followed by cyclization are becoming increasingly common for the synthesis of N-fused heterocycles. scispace.com For example, a tandem oxidative C-H functionalization and 5-endo-dig cyclization of 2-substituted pyridines and alkynes can be achieved with a reusable silver carbonate catalyst. scispace.com The C8-iodo group could act as a precursor for one of the components in a tandem sequence, or it could be installed during the tandem process itself. The development of such reactions would significantly streamline the synthesis of complex indolizine derivatives and open up new avenues for creating molecular libraries for drug discovery and materials science. rsc.orgmdpi.com

Design of Indolizine Scaffolds with Tunable Reactivity via Halogenation

Electrophilic substitution in indolizines typically occurs at the C3 and C1 positions. However, the presence of halogens can direct substitution to other positions. For instance, iodination of 3-acetylindolizine can lead to the formation of the 1,3-diiodo derivative or the 1-iodo derivative depending on the reaction conditions. While much of the historical work has focused on halogenation at the five-membered ring, functionalization of the six-membered pyridine ring, such as at the C8 position, offers new possibilities for tuning reactivity.

The C8-iodo group can be used as a synthetic handle for introducing a wide array of functional groups through reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the creation of a diverse library of 8-substituted indolizines with tailored electronic and steric properties. The electronic influence of these C8-substituents can, in turn, affect the reactivity of other positions on the indolizine core, enabling further selective functionalization. This concept of using halogenation to fine-tune reactivity is a cornerstone of modern synthetic organic chemistry and is being increasingly applied to the indolizine scaffold to access novel and complex molecular architectures.

Future Methodological Advancements in Indolizine Chemistry

The field of indolizine chemistry is continuously evolving, with ongoing efforts to develop more efficient, selective, and sustainable synthetic methods. scispace.comrsc.org Future advancements are expected to focus on several key areas, including the development of novel catalytic systems, the exploration of new reaction pathways, and the synthesis of previously inaccessible indolizine derivatives. rsc.org

One major area of future research will likely involve the expansion of C-H functionalization techniques. bohrium.com While significant progress has been made in the direct functionalization of the indolizine core, there is still a need for methods that can selectively target specific C-H bonds, particularly on the pyridine ring, without the need for pre-installed directing groups. The development of new catalysts and reaction conditions that can achieve high regioselectivity in C-H activation will be crucial for accessing a wider range of functionalized indolizines. worktribe.com

Another promising direction is the development of enantioselective synthetic methods. Many biologically active indolizine derivatives are chiral, and the ability to synthesize single enantiomers is essential for their development as therapeutic agents. The design of chiral catalysts for reactions such as cycloadditions and C-H functionalizations will be a key focus of future research.

Furthermore, the application of flow chemistry and photochemical methods is expected to grow. nanoge.org Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Photochemistry provides access to unique reaction pathways that are not accessible through thermal methods, enabling the synthesis of novel indolizine structures. rsc.org

Q & A

Q. What are the established protocols for synthesizing 8-Iodoindolizine, and how can purity be validated?

Answer: Synthesis typically follows indolizine core functionalization via electrophilic substitution or transition-metal-catalyzed iodination. Key steps include:

- Iodination: Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water mixture).

- Validation: Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (absence of extraneous peaks). For iodine quantification, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- NMR: ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm); ¹³C NMR confirms iodine’s electron-withdrawing effects on adjacent carbons (deshielding ~10–15 ppm).

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular ion ([M+H]⁺) and isotopic pattern (iodine’s 127 amu signature).

- X-ray Crystallography: Resolves iodine’s positional isomerism and confirms regioselectivity in the indolizine ring .

Advanced Research Questions

Q. How can researchers optimize iodination yield while minimizing side reactions (e.g., diiodination)?

Answer:

- Kinetic Control: Lower temperatures (0–5°C) and stoichiometric iodine (1.0–1.2 eq) suppress diiodination.

- Catalyst Screening: Pd(OAc)₂ or CuI accelerates regioselective mono-iodination; ligand choice (e.g., PPh₃) stabilizes intermediates .

- In-Situ Monitoring: Reaction progress tracked via TLC (UV-active spots) or in-situ IR spectroscopy (C–I bond formation at ~500 cm⁻¹) .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Answer:

- Source Analysis: Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .

- Structural Confirmation: Re-evaluate compound identity using X-ray crystallography to rule out polymorphic or tautomeric forms.

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregated datasets from peer-reviewed studies to identify outliers .

Q. What computational methods predict this compound’s reactivity in cross-coupling reactions?

Answer:

- DFT Calculations: Use Gaussian or ORCA software to model iodine’s σ-hole interactions in Sonogashira or Suzuki couplings. Focus on bond dissociation energies (BDEs) and Fukui indices to predict reactive sites .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.

- Validation: Compare computed transition states with experimental kinetic data .

Q. What strategies enable the design of this compound-based probes for studying enzyme inhibition mechanisms?

Answer:

- Bioisosteric Replacement: Substitute iodine with bromine or trifluoromethyl groups to modulate binding affinity.

- Fluorescent Tagging: Introduce dansyl or BODIPY fluorophores at non-reactive positions (e.g., indolizine C-3) for real-time tracking .

- Docking Studies: Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450), prioritizing residues within 4 Å of the iodine moiety .

Methodological Guidance for Data Presentation

Q. How should researchers present contradictory spectral data in publications?

Answer:

Q. What are best practices for comparing this compound’s properties with structurally related compounds?

Answer:

- Tabular Summaries: Include columns for logP (lipophilicity), dipole moments, and biological activity (e.g., IC₅₀). Example:

| Compound | logP | Dipole Moment (D) | Antibacterial Activity (MIC, µg/mL) |

|---|---|---|---|

| This compound | 2.1 | 4.5 | 12.5 |

| 8-Bromoindolizine | 1.8 | 3.9 | 25.0 |

- Statistical Correlation: Use Pearson’s r to link electronic properties (Hammett σ constants) with bioactivity trends .

Research Gaps and Future Directions

Q. What unexplored properties of this compound warrant further investigation?

Answer:

Q. How can researchers improve reproducibility in this compound synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.